Dibutyl 2-bromopentanedioate Dibutyl 2-bromopentanedioate
Brand Name: Vulcanchem
CAS No.: 104867-13-2
VCID: VC14449241
InChI: InChI=1S/C13H23BrO4/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h11H,3-10H2,1-2H3
SMILES:
Molecular Formula: C13H23BrO4
Molecular Weight: 323.22 g/mol

Dibutyl 2-bromopentanedioate

CAS No.: 104867-13-2

Cat. No.: VC14449241

Molecular Formula: C13H23BrO4

Molecular Weight: 323.22 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl 2-bromopentanedioate - 104867-13-2

Specification

CAS No. 104867-13-2
Molecular Formula C13H23BrO4
Molecular Weight 323.22 g/mol
IUPAC Name dibutyl 2-bromopentanedioate
Standard InChI InChI=1S/C13H23BrO4/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h11H,3-10H2,1-2H3
Standard InChI Key WZAIBHOPSSMDTE-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CCC(C(=O)OCCCC)Br

Introduction

Chemical Identity and Structural Characteristics

Dibutyl 2-bromopentanedioate is a diester derivative of 2-bromoglutaric acid, where the carboxylic acid groups are esterified with butanol. Its systematic IUPAC name is dibutyl 2-bromopentanedioate, and it is alternatively termed 2-bromo-1,5-pentanedioic acid dibutyl ester. The compound’s structural formula is represented as:

CH2(COO(C4H9))2CHBr\text{CH}_2(\text{COO}(\text{C}_4\text{H}_9))_2\text{CHBr}

Key physicochemical properties, as documented in chemical databases , include:

PropertyValue
Molecular FormulaC13H23BrO4\text{C}_{13}\text{H}_{23}\text{BrO}_4
Molecular Weight323.23 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point343.3 ± 27.0 °C (at 760 mmHg)
Flash Point161.4 ± 23.7 °C
Vapor Pressure0.0 ± 0.8 mmHg (at 25°C)
Refractive Index1.470

Synthesis and Industrial Production

Stepwise Synthesis from L-Glutamic Acid

Recent patents describe a scalable, three-step synthesis route starting from L-glutamic acid, a cost-effective and readily available chiral precursor:

Step 1: Formation of Butyrolactone Acid (BA)

L-Glutamic acid undergoes cyclization in aqueous sodium nitrite (NaNO2\text{NaNO}_2) under acidic conditions to yield carboxy-γ-butyrolactone (butyrolactone acid, BA):

C5H9NO4+NaNO2H2O, H+C5H6O3+NH3+CO2\text{C}_5\text{H}_9\text{NO}_4 + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{O, H}^+} \text{C}_5\text{H}_6\text{O}_3 + \text{NH}_3 + \text{CO}_2

This reaction proceeds via diazotization and intramolecular esterification, achieving high yields (>85%) under optimized conditions (water-to-glutamic acid mass ratio >1.5, temperature 0–5°C) .

Step 2: Esterification to 2-Hydroxyglutaric Acid Diester

BA is reacted with excess butanol (C4H9OH\text{C}_4\text{H}_9\text{OH}) in the presence of concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst. The reaction mixture undergoes vacuum azeotropic distillation (50–100 mbar) to remove water, driving the equilibrium toward ester formation:

C5H6O3+2C4H9OHH2SO4C13H24O5+2H2O\text{C}_5\text{H}_6\text{O}_3 + 2\text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{13}\text{H}_{24}\text{O}_5 + 2\text{H}_2\text{O}

The intermediate 2-hydroxyglutaric acid dibutyl ester is obtained in >90% purity after phase separation and dehydration .

Step 3: Bromination with Gaseous HBr

The hydroxyl group at the α-position is replaced by bromine via sparging with gaseous hydrobromic acid (HBr\text{HBr}) at 10–30°C:

\text{C}_{13}\text{H

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